molecular formula C11H11F2NO B12431935 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B12431935
M. Wt: 211.21 g/mol
InChI Key: GCZWINPSKRVANB-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to a propenone backbone

Preparation Methods

The synthesis of 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and dimethylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Synthetic Route: The key step involves the condensation of 3,5-difluorobenzaldehyde with dimethylamine in the presence of a base to form the desired product.

    Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and reaction times.

    Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and carboxylic acids.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: In the materials science field, it is investigated for its potential use in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one and 1-(3,5-dibromophenyl)-3-(dimethylamino)prop-2-en-1-one share structural similarities but differ in their halogen substituents.

    Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from its chlorinated and brominated counterparts.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZWINPSKRVANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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